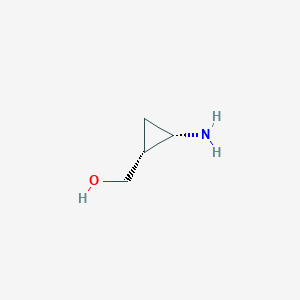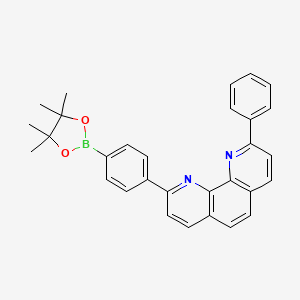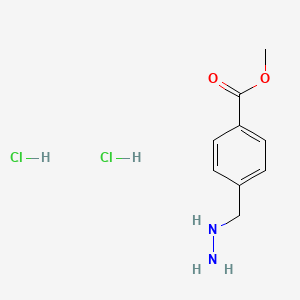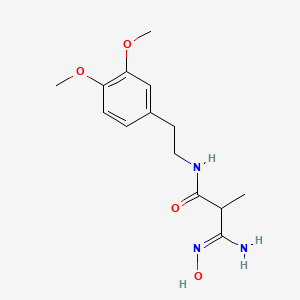
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylaniline core, and it is often used in research and industrial processes due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The process can be summarized as follows:
- The intermediate is then treated with hydrogen chloride to yield the final product, this compound.
N,N-dimethylaniline: is reacted with in the presence of an acid catalyst to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also interact with cellular membranes and other biomolecules, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)indole
- 4-aminocoumarin
Uniqueness
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C10H20Cl2N2 |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N,N-dimethylaniline;methane;dihydrochloride |
InChI |
InChI=1S/C9H14N2.CH4.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;;/h3-6H,7,10H2,1-2H3;1H4;2*1H |
Clave InChI |
KSPVDVRRORQSHB-UHFFFAOYSA-N |
SMILES canónico |
C.CN(C)C1=CC=C(C=C1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)



![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)



![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)



